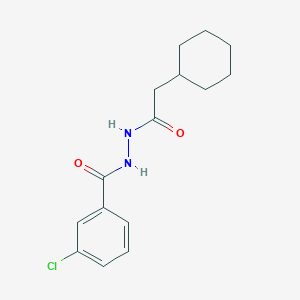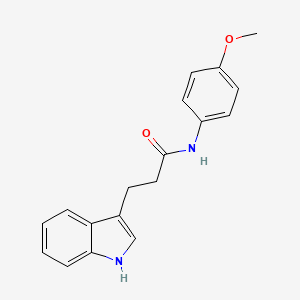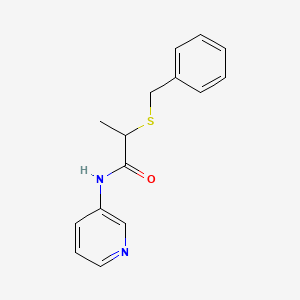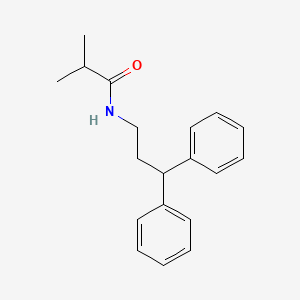
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide can be compared with other thiazole derivatives such as:
- N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine
- N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide These compounds share the thiazole ring but differ in their substituents, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the thiazole ring with the cyclopropane carboxamide moiety, which may confer distinct properties and applications.
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H14N2OS/c16-12(15-13-14-6-7-17-13)11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15,16) |
InChI Key |
KRMDOGUODZDKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide](/img/structure/B12476491.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12476496.png)
![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B12476497.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12476504.png)

![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12476539.png)
![[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12476541.png)
![3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12476557.png)

![N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12476566.png)


![N-(3-Imidazol-1-yl-propyl)-2-[methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-acetamide](/img/structure/B12476576.png)
